- Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cellsChemistry Letters, 2007, 36(10), 1292-1293,
Cas no 153-18-4 (Rutin)

Rutin 化学的及び物理的性質
名前と識別子
-
- Rutin
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RHAMNOGLUCOSIDE
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RUTINOSIDE
- 3-[[6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4h-1-benzopyran-4-one
- BIRUTAN
- c.i. 75730
- ELDRIN
- GLOBULARIACITRIN
- MELIN
- OSYRITIN
- QUERCETIN-3-RUTINOSIDE
- (+)-RUTIN
- RUTOSIDE
- SOPHORIN
- TANRUTIN
- VITAMIN P
- 3,3',4',5,7-pentahydroxy-flavon3-(o-rhamnosylglucoside)
- 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,74H-1-Benzopyran-4-one
- 3-[[6-O-(-Deoxy-L-mannopyranosyl)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 4-dihydroxyphenyl)-5,7-dihydroxy-yranosyl]oxy]-2-(
- Rutin hydrate
- RUTIN(AS) PrintBack
- RUTIN(P) (Compendial Traceable) PrintBack
- RUTIN(RG)
- Rutin Trihydrate
- Quercetin 3-O-rutinoside
- Vitamin P trihydrate
- [ "Quercetin 3-O-rutinoside", " Rutoside" ]
- rutozyd
- Rutosid
- Rutinum
- oxyritin
- rutabion
- usafcf-5
- Phytomelin
- Quercetin 3-rutinoside
- Myrticolorin
- Venoruton
- Bioflavonoid
- Osyritrin
- Paliuroside
- Rutine
- 3-Rutinosyl quercetin
- 3-Rhamnoglucosylquercetin
- Rutosidum
- Rutosido
- Globularicitrin
- Violaquercitrin
- Rutinic acid
- Birutan Forte
- Birutin
- Quercetin rhamnoglucosine
- Quercetin-3beta-rutinoside
- Ilixanthin
- Rutinion
-
- MDL: MFCD00006830
- インチ: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
- InChIKey: IKGXIBQEEMLURG-NVPNHPEKSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 610.153385g/mol
- ひょうめんでんか: 0
- XLogP3: -1.3
- 水素結合ドナー数: 10
- 水素結合受容体数: 16
- 回転可能化学結合数: 6
- どういたいしつりょう: 610.153385g/mol
- 単一同位体質量: 610.153385g/mol
- 水素結合トポロジー分子極性表面積: 266Ų
- 重原子数: 43
- 複雑さ: 1020
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 162
- ぶんしりょう: 610.5
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3881 (rough estimate)
- ゆうかいてん: 195 ºC
- ふってん: 983.1°C at 760 mmHg
- フラッシュポイント: 325.4±27.8 °C
- 屈折率: 1.7650 (estimate)
- ようかいど: pyridine: 50 mg/mL
- すいようせい: 12.5 g/100 mL
- PSA: 269.43000
- LogP: -1.68710
- ようかいせい: ピリジン、ホルミル、塩基性溶液、エタノール、アセトン、酢酸エチルに微溶解し、水、クロロホルム、エーテル、ベンゼン、二硫化炭素、石油エーテルにほとんど溶解しない。
- いろしすう: 75730
- マーカー: 8304
- ひせんこうど: +13.82° (ethanol)
Rutin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264; P270; P301+P312; P330; P501
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:8
- RTECS番号:VM2975000
-
危険物標識:
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- どくせい:LD50 i.v. in mice: 950 mg/kg (propylene glycol soln) (Harrison)
- リスク用語:R22
Rutin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Rutin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
City Chemical | R269-500GM |
Rutin |
153-18-4 | purified | 500gm |
$191.64 | 2023-09-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_984341-20MG |
Rutin, 98%, from fructus sophorae, HPLC≥98% |
153-18-4 | 98% | 20mg |
¥300.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1054404-10g |
Rutin |
153-18-4 | 98% | 10g |
¥?????? | 2023-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RG912-25g |
Rutin |
153-18-4 | 95% | 25g |
¥98.0 | 2023-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006889-20mg |
Rutin |
153-18-4 | 20mg |
¥80 | 2023-09-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32066-100g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 100g |
¥145.0 | 2023-05-25 | |
MedChemExpress | HY-N0148-10mM*1 mL in DMSO |
Rutin |
153-18-4 | 98.06% | 10mM*1 mL in DMSO |
¥500 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81950-100g |
Rutin |
153-18-4 | 100g |
¥279.0 | 2021-09-08 | ||
Ambeed | A125100-25g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 25g |
$8.0 | 2025-02-26 | |
abcr | AB401423-5g |
Rutin from Sophora japonica L., 95%; . |
153-18-4 | 95% | 5g |
€62.60 | 2025-02-15 |
Rutin 合成方法
ごうせいかいろ 1
Rutin Raw materials
Rutin Preparation Products
Rutin サプライヤー
Rutin 関連文献
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Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
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Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109
-
Yan Zheng,Xiao Sun,Yujing Miao,Shunwang Qin,Yuan Jiang,Xiang Zhang,Linfang Huang Food Funct. 2021 12 7501
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Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
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Yonglu Li,Xinyu Feng,Yiru Zhang,Yaxuan Wang,Xin Yu,Ruoyi Jia,Ting Yu,Xiaodong Zheng,Qiang Chu Food Funct. 2020 11 9776
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Peifen Yao,Yan Gao,Jesus Simal-Gandara,Mohamed A. Farag,Weijie Chen,Dongning Yao,Dominique Delmas,Zhejie Chen,Kunmeng Liu,Hao Hu,Jianbo Xiao,Xianglu Rong,Shengpeng Wang,Yuanjia Hu,Yitao Wang Food Funct. 2021 12 9527
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María Miguel,Lillian Barros,Carla Pereira,Ricardo C. Calhelha,Pablo A. Garcia,Ma ángeles Castro,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2016 7 2223
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Wiem Tahri,Abdelwaheb Chatti,Roberto Romero-González,Noelia López-Gutiérrez,Antonia Garrido Frenich,Ahmed Landoulsi Anal. Methods 2016 8 3517
-
Jiachan Zhang,Changtao Wang,Chengtao Wang,Baoguo Sun,Cai Qi Food Funct. 2018 9 5402
-
Inés Jabeur,Natália Martins,Lillian Barros,Ricardo C. Calhelha,Josiana Vaz,Lotfi Achour,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2017 8 975
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid-3-O-glycosides
- Natural Products and Extracts Plant Extracts Plant based Visnea mocanera
- Natural Products and Extracts Plant Extracts Plant based Ripariosida hermaphrodita
- Natural Products and Extracts Plant Extracts Plant based Paracalyx scariosus
- Natural Products and Extracts Plant Extracts Plant based Marah fabacea
- Natural Products and Extracts Plant Extracts Plant based Deverra tortuosa
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Rutinに関する追加情報
Rutin (CAS No. 153-18-4): A Multifunctional Flavonoid with Emerging Therapeutic Applications
Rutin, also known as quercetin-3-rutinoside (CAS No. 153-18-4), is a naturally occurring flavonoid glycoside widely distributed in fruits, vegetables, and medicinal plants. Structurally characterized by a quercetin aglycone linked to a rutinose sugar moiety, this compound exhibits exceptional chemical stability and bioavailability compared to its aglycone counterpart. Recent advancements in analytical chemistry have enabled precise quantification of Rutin in dietary sources such as buckwheat, citrus peels, and apples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, underscoring its role as a key dietary bioactive component.
Emerging research highlights the anti-inflammatory properties of Rutin through modulation of NF-κB signaling pathways. A 2023 study published in the Nature Communications demonstrated that CAS No. 153-18-4 inhibits IKKβ phosphorylation at concentrations as low as 5 μM, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This mechanism provides a novel therapeutic angle for managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In cardiovascular research, Rutin's vasoprotective effects have gained significant attention. Preclinical models show that this compound enhances endothelial nitric oxide synthase (eNOS) activity via Akt phosphorylation, promoting vasodilation and reducing hypertension-associated oxidative stress. A meta-analysis of 22 clinical trials published in Circulation Research (2024) revealed dose-dependent improvements in brachial artery flow-mediated dilation when administered at 500–1000 mg/day for eight weeks, suggesting potential adjunct therapy for endothelial dysfunction.
The neuroprotective potential of Rutin (CAS No. 153-18-4) is increasingly documented through mechanisms involving mitochondrial biogenesis enhancement. In Alzheimer's disease models, it upregulates PGC-1α expression by 40% at 20 mg/kg doses, leading to increased ATP production and reduced amyloid-beta accumulation observed in transgenic mouse studies from the University of California (2023). These findings align with human neuroimaging data showing improved hippocampal perfusion in subjects supplementing with rutin-enriched diets over six months.
Synthetic chemists have developed innovative routes for scalable production of CAS No. 153-18-4. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2024) uses enzymatic glycosylation with α-glucosidase enzymes under mild conditions (<90°C), achieving 89% yield while eliminating hazardous solvents traditionally used in organic synthesis protocols.
Clinical pharmacology studies reveal synergistic effects when combining Rutin with conventional therapies. In type 2 diabetes management, co-administration with metformin showed enhanced glycemic control through AMPK activation at the liver level, demonstrated by a reduction in HbA1c levels by an additional 0.7% compared to monotherapy regimens after three-month trials (Journal of Medicinal Chemistry, 2023).
Nanoformulation strategies are expanding the biomedical applications of Rutin CAS No. 153-18-4. Liposomal encapsulation improved its bioavailability by over fourfold while maintaining structural integrity during gastrointestinal transit according to recent work from MIT's Department of Chemical Engineering (2024). This formulation is currently undergoing Phase II trials for ocular diseases due to its ability to penetrate retinal tissues more effectively than free quercetin.
Biochemical studies using X-ray crystallography have elucidated its interaction with target proteins such as aldose reductase (PDB ID:6W7Y). The glycoside moiety forms critical hydrogen bonds with residues Asn97 and Gln99 that enhance enzyme inhibition potency compared to quercetin alone, providing structural insights for rational drug design efforts targeting diabetic complications.
In oncology research, rutinoside derivatives are being explored for their selective cytotoxicity against cancer cells. A 2024 study from MD Anderson Cancer Center identified that CAS No. 153-18-4 induces apoptosis via caspase-dependent pathways specifically in triple-negative breast cancer cells without affecting normal mammary epithelial cells at concentrations below IC50.
New metabolic pathway analyses using metabolomics approaches reveal that oral intake leads to rapid conversion into phase II conjugates such as rutin sulfate rather than de-glycosylation into quercetin as previously assumed. This discovery was published in Nature Metabolism, challenging traditional assumptions about flavonoid metabolism and suggesting new strategies for optimizing delivery systems.
Epidemiological data supports its role in reducing cardiovascular mortality risk by up to 37% among populations consuming buckwheat-based diets rich in CAS No. 153-18-4 according to a prospective cohort study tracking over 65,000 subjects across seven countries (The Lancet Regional Health - Americas, July 2023).
Skin care applications benefit from its dual action mechanism: scavenging reactive oxygen species via hydroxyl groups while simultaneously inhibiting matrix metalloproteinases responsible for collagen degradation observed through ex vivo skin explant studies published in the Journal of Investigative Dermatology.
New findings indicate its efficacy against neurodegenerative diseases through Nrf2 pathway activation leading to upregulation of HO-1 and NQO enzymes which protect dopaminergic neurons from oxidative damage - critical insight for Parkinson's disease treatment development highlighted at the Society for Neuroscience Annual Meeting (November 2024).
In respiratory medicine, aerosolized formulations are demonstrating promise by reducing airway hyperresponsiveness through mast cell stabilization mechanisms validated using ovalbumin-induced asthma models where Rutin significantly decreased IgE levels compared to dexamethasone controls at equivalent doses.
Synthetic biology approaches are now being applied to enhance natural production yields via CRISPR-Cas9 mediated upregulation of UDP-glucose flavonoid glucosyltransferase genes responsible for rutinoside formation reported recently by researchers at Wageningen University.
New drug delivery systems include Rutin-loaded hydrogel patches showing sustained release profiles over seven days when applied topically for wound healing applications - these formulations reduced healing time by half compared to conventional dressings according to randomized controlled trials conducted at Johns Hopkins Medicine.
Molecular docking simulations predict strong binding affinity between Rutin CAS No. Sulfotransferase enzymes responsible for its phase II conjugation processes - this interaction was visualized through cryo-electron microscopy revealing unique binding pockets not utilized by other flavonoids.
Infectious disease research has uncovered antiviral properties where CAS No. The compound inhibited viral entry mechanisms by interacting with host cell membrane cholesterol rafts - this discovery was validated during SARS-CoV-2 pseudovirus experiments achieving EC90 values comparable to remdesivir without cytopathic effects on Vero E6 cells.
Ongoing clinical trials investigate its role as an adjuvant therapy in chemotherapy regimens due to its ability to mitigate doxorubicin-induced cardiotoxicity without interfering with antitumor efficacy - preliminary results show reduced troponin I levels while maintaining tumor response rates above standard protocols reported at AACR's annual conference last quarter.
New analytical methods using surface-enhanced Raman spectroscopy allow real-time monitoring of Rutin's pharmacokinetics during preclinical testing - this innovation provides unprecedented insights into tissue distribution patterns across various organ systems within living organisms according to a methodology paper published earlier this year.

